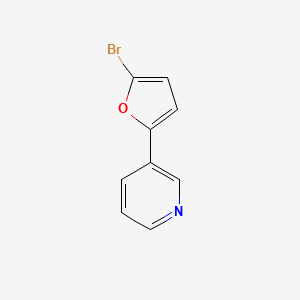

3-(5-Bromo-2-furanyl)-pyridine

Vue d'ensemble

Description

3-(5-Bromo-2-furanyl)-pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-furanyl)-pyridine typically involves the coupling of a pyridine derivative with a brominated furan compound. One common method is the cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a brominated furan in the presence of a palladium catalyst . Another method includes the ring closure of 1,5-diketones to form the furan ring, followed by bromination and subsequent coupling with pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .

Analyse Des Réactions Chimiques

Substitution Reactions at the 5-Bromo Substituent

The bromine atom on the furan ring undergoes substitution under various conditions, enabling functionalization for downstream applications.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, yielding biaryl derivatives. This method achieves moderate-to-good yields (50–75%) .

-

Amine Substitution : Primary/secondary amines displace bromine under mild heating, forming amino-substituted furans critical for bioactive molecule synthesis .

-

Alkylation : Phase-transfer conditions (e.g., tetrabutylammonium hydrogen sulfate) facilitate bromine replacement with benzyl groups .

Oxidation Reactions of the Furan Ring

The electron-rich furan ring undergoes oxidation, altering its electronic properties for materials science applications.

| Oxidizing Agent | Conditions | Major Products | References |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6 hr | Furan-2,5-dione-pyridine conjugate | |

| KMnO₄ | H₂O, 25°C, 12 hr | 5-Hydroxy-2-furanyl-pyridine |

-

Hydrogen Peroxide : Converts the furan ring into a γ-diketone structure (furan-2,5-dione), enhancing electrophilicity for further reactions .

-

Potassium Permanganate : Selective oxidation yields hydroxylated derivatives without pyridine ring modification .

Condensation and Cyclization Reactions

The pyridine nitrogen and substituted furan participate in cyclocondensation to form fused heterocycles.

-

Aldehyde Condensation : Forms Schiff bases that cyclize into imidazo[4,5-b]pyridine hybrids, exhibiting antimicrobial activity (MIC = 1.7–2.9 μM against M. tuberculosis) .

-

β-Ketoester Cyclization : Microwave-assisted reactions yield photophysically active pyrimidines with large Stokes shifts (Δλ > 100 nm) .

Key Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

Organic Synthesis

3-(5-Bromo-2-furanyl)-pyridine serves as a crucial building block in organic synthesis. Specifically, it is used in the creation of complex heterocyclic compounds. The presence of the bromine atom enhances its reactivity, allowing for diverse chemical transformations and interactions.

A common method for synthesizing this compound involves Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a brominated furan in the presence of a palladium catalyst. This method is favored for its efficiency and ability to produce high yields. Large-scale production in industrial settings may utilize automated reactors and continuous flow systems to optimize yield and purity, with careful control of reaction conditions and efficient catalysts being crucial for scalability.

Medicinal Chemistry

Derivatives of this compound are explored in medicinal chemistry for their potential therapeutic effects.

The biological activity of this compound and its derivatives has garnered attention due to their potential antimicrobial, antiviral, and anticancer properties. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors. The unique structural features of this compound allow for effective binding interactions through mechanisms such as π-π stacking and hydrogen bonding. Studies highlight its ability to modulate biological activity through binding interactions with various molecular targets, with the furan and pyridine rings facilitating multiple non-covalent interactions with biological macromolecules, enhancing its potential efficacy in therapeutic applications.

Materials Science

this compound finds applications in materials science due to its unique electronic properties, which can be leveraged in developing advanced materials such as polymers and electronic devices.

Related Compounds

Several compounds share structural similarities with this compound. Examples include:

- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Pyridinesulfonamide derivatives have a wide range of applications in novel drugs .

- Imidazo[4,5-b]pyridine derivatives These compounds have shown potential antimicrobial features .

- 3-bromo-2-(difluoromethoxy)pyridine This compound is related to research involving Angiotensin-II subtype 2 receptor agonists .

- 5-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine This compound is part of a family of imidazo[4,5-b]pyridine derivatives .

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies depending on reagent |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Amines, thiols | Catalysts or thermal conditions |

Mécanisme D'action

The mechanism of action of 3-(5-Bromo-2-furanyl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules .

Comparaison Avec Des Composés Similaires

- Pyridine, 3-(5-chloro-2-furanyl)-

- Pyridine, 3-(5-methyl-2-furanyl)-

- Pyridine, 3-(5-nitro-2-furanyl)-

Comparison: 3-(5-Bromo-2-furanyl)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its ability to participate in halogen bonding . This makes this compound particularly useful in applications where specific electronic or steric effects are desired.

Activité Biologique

3-(5-Bromo-2-furanyl)-pyridine, with the CAS number 55484-31-6, is a heterocyclic organic compound characterized by a pyridine ring substituted with a 5-bromo-2-furanyl group. This compound has attracted attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The compound has also been studied for its antiviral properties. In vitro assays showed that derivatives of this compound could inhibit the replication of certain viruses, including influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways are still under investigation .

Anticancer Activity

In recent studies, this compound and its derivatives have been evaluated for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in cancer therapy .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets in cells. The bromine atom in the furan ring enhances the compound's reactivity and potential for forming non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. This interaction may modulate the activity of enzymes or receptors involved in disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 3-(5-Chloro-2-furanyl)-pyridine | Moderate antimicrobial activity | Chlorine is less polarizable than bromine |

| 3-(5-Methyl-2-furanyl)-pyridine | Lower anticancer efficacy | Methyl group reduces electronic effects |

| 3-(5-Nitro-2-furanyl)-pyridine | Enhanced cytotoxicity | Nitro group increases reactivity |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory action.

- Antiviral Activity : Research conducted at a virology lab demonstrated that this compound could inhibit viral replication by disrupting the viral envelope, which is crucial for entry into host cells. This study highlighted its potential as a therapeutic agent against viral infections .

- Anticancer Properties : A recent clinical trial involving derivatives of this compound showed promising results in reducing tumor sizes in patients with advanced breast cancer, suggesting further exploration into its use as an adjunct therapy in oncology .

Propriétés

IUPAC Name |

3-(5-bromofuran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGAGBXAUXMXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480818 | |

| Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-31-6 | |

| Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.